molecular formula C10H12BrN B1527301 2-bromo-N-cyclobutylaniline CAS No. 1248313-08-7

2-bromo-N-cyclobutylaniline

Cat. No.: B1527301
CAS No.: 1248313-08-7
M. Wt: 226.11 g/mol
InChI Key: JBFPNYCXEMRSHH-UHFFFAOYSA-N
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Description

2-bromo-N-cyclobutylaniline is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. It is a brominated aniline derivative where the bromine atom is attached to the benzene ring and the aniline nitrogen is bonded to a cyclobutyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclobutylaniline typically involves the bromination of N-cyclobutylaniline. One common method is the electrophilic aromatic substitution reaction where N-cyclobutylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of brominating agents and catalysts may vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclobutylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of cyclobutylamine derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclobutylamine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-cyclobutylaniline is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigation of its derivatives for potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclobutylaniline in chemical reactions involves the activation of the bromine atom for substitution or coupling reactions. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding. Detailed studies on its biological mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    2-bromoaniline: Lacks the cyclobutyl group, making it less sterically hindered.

    N-cyclobutylaniline: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

    2-chloro-N-cyclobutylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

2-bromo-N-cyclobutylaniline is unique due to the presence of both the bromine atom and the cyclobutyl group, which influence its reactivity and steric properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

2-bromo-N-cyclobutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFPNYCXEMRSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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